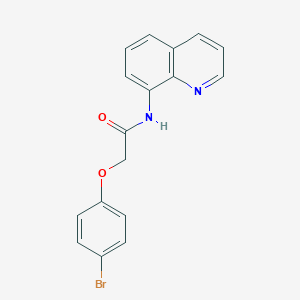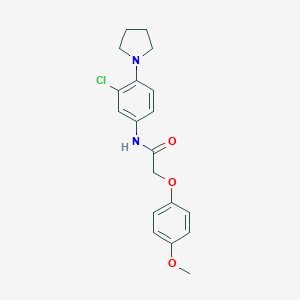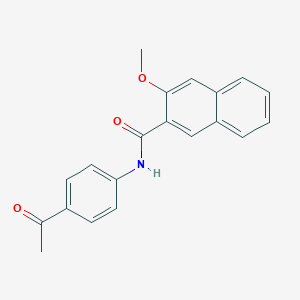
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of 2-(4-bromophenoxy)-N-quinolin-8-ylacetamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit bacterial cell wall synthesis, leading to bacterial cell death. Additionally, its anti-inflammatory and antioxidant properties are thought to be mediated through the inhibition of various pro-inflammatory cytokines and the scavenging of reactive oxygen species, respectively.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes in cancer cells. The compound has also been reported to decrease the production of various pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in inflammatory cells. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromophenoxy)-N-quinolin-8-ylacetamide in lab experiments is its broad-spectrum activity against cancer cells and antibiotic-resistant bacteria. Additionally, its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the research and development of 2-(4-bromophenoxy)-N-quinolin-8-ylacetamide. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other chemotherapy drugs. Another direction is to investigate its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, the development of more efficient synthesis methods and the optimization of its physicochemical properties could improve its potential for use in various applications.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-quinolin-8-ylacetamide involves the reaction of 4-bromophenol with 8-aminoquinoline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound. This method has been reported to yield the desired product in good to excellent yields.
科学研究应用
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics. Additionally, it has been reported to possess anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
属性
分子式 |
C17H13BrN2O2 |
|---|---|
分子量 |
357.2 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-13-6-8-14(9-7-13)22-11-16(21)20-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
InChI 键 |
PALOFXPGCCVLEH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Br)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Br)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)

![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide](/img/structure/B244339.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)